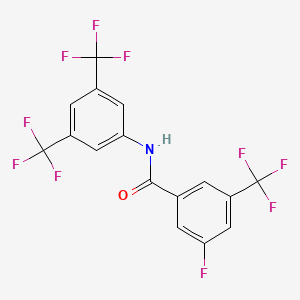
N-(3,5-bis-(Trifluoromethyl)phenyl)-3-fluoro-5-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-bis-(Trifluoromethyl)phenyl)-3-fluoro-5-(trifluoromethyl)benzamide is a complex organic compound characterized by the presence of multiple trifluoromethyl groups. These groups are known for their electron-withdrawing properties, which significantly influence the compound’s reactivity and stability. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-bis-(Trifluoromethyl)phenyl)-3-fluoro-5-(trifluoromethyl)benzamide typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 3-fluoro-5-(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere to prevent any side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale, yield, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,5-bis-(Trifluoromethyl)phenyl)-3-fluoro-5-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: Due to the electron-withdrawing nature of the trifluoromethyl groups, the compound can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability imparted by the trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong bases (e.g., sodium hydride), nucleophiles (e.g., amines), and oxidizing agents (e.g., potassium permanganate). The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the products .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation reactions can produce corresponding oxidized products.
Wissenschaftliche Forschungsanwendungen
N-(3,5-bis-(Trifluoromethyl)phenyl)-3-fluoro-5-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those requiring electron-withdrawing groups for stability or reactivity.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Wirkmechanismus
The mechanism of action of N-(3,5-bis-(Trifluoromethyl)phenyl)-3-fluoro-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. This can lead to the inhibition or activation of the target’s function, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound shares the trifluoromethyl groups but differs in its core structure, which includes a thiourea moiety.
3,5-Bis(trifluoromethyl)aniline: Similar in having the trifluoromethyl groups but lacks the benzamide functionality.
Uniqueness
N-(3,5-bis-(Trifluoromethyl)phenyl)-3-fluoro-5-(trifluoromethyl)benzamide is unique due to the combination of trifluoromethyl groups and the benzamide structure, which imparts specific electronic and steric properties. These properties make it particularly useful in applications requiring high stability and specific reactivity patterns .
Eigenschaften
Molekularformel |
C16H7F10NO |
|---|---|
Molekulargewicht |
419.22 g/mol |
IUPAC-Name |
N-[3,5-bis(trifluoromethyl)phenyl]-3-fluoro-5-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C16H7F10NO/c17-11-2-7(1-8(4-11)14(18,19)20)13(28)27-12-5-9(15(21,22)23)3-10(6-12)16(24,25)26/h1-6H,(H,27,28) |
InChI-Schlüssel |
FICBYKXZTPDXNO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


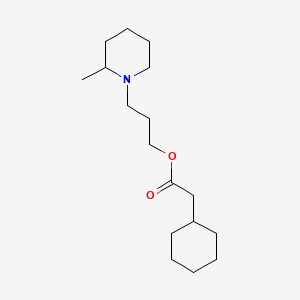


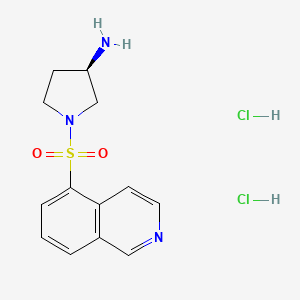
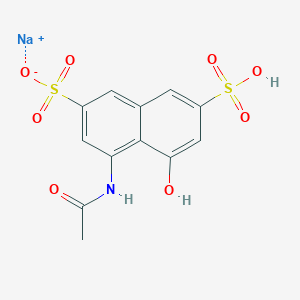
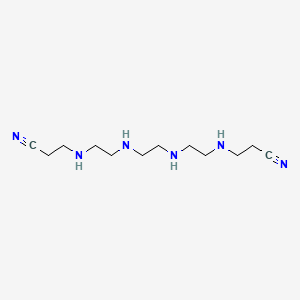
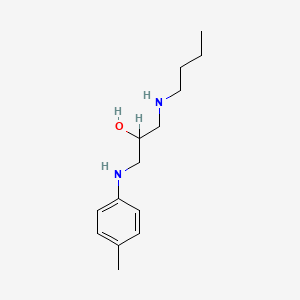
![Methyltintris[2-(decanoyloxy)ethylmercaptide]](/img/structure/B13779621.png)
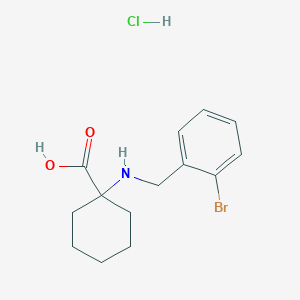

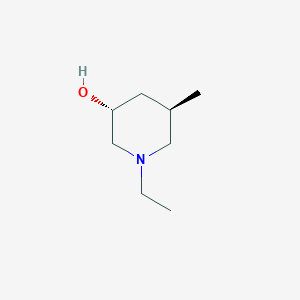
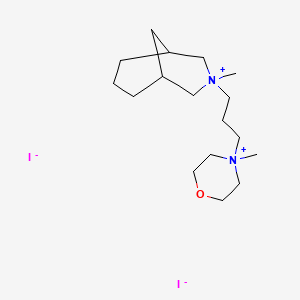
![copper;N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;dichloride](/img/structure/B13779655.png)

